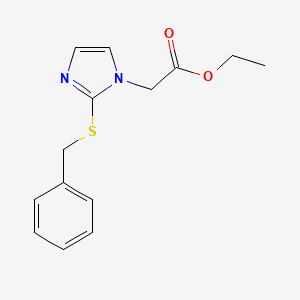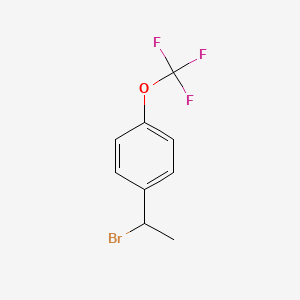![molecular formula C18H9Cl4N3O B3011893 5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile CAS No. 338402-65-6](/img/structure/B3011893.png)
5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The specific structure of this compound suggests that it may exhibit interesting chemical reactivity due to the presence of electron-withdrawing groups such as the nitrile and dichlorophenyl groups, which can influence its electrophilic properties.
Synthesis Analysis
The synthesis of related isoxazole derivatives has been explored in the literature. For instance, the synthesis of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones has been achieved through a nitro-nitrite rearrangement using vinylogous nitroaldol adducts as synthons under mild conditions . Although the specific synthesis of 5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the reactivity of the isoxazole ring and the presence of functional groups amenable to nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a highly electron-deficient heterocycle, which can be further activated by the introduction of electron-withdrawing groups such as nitro or cyano substituents. The dichloroanilino and dichlorophenyl groups in the compound of interest are likely to contribute to the overall electron deficiency, making the isoxazole ring a site for nucleophilic attack .
Chemical Reactions Analysis
Isoxazole derivatives can participate in a variety of chemical reactions. The paper on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile (5a) describes its electrophilic reactivity, where it undergoes sigma-complexation with methoxide ion, leading to the formation of a monomethoxyl sigma-adduct and eventually a dinitroimidate . This suggests that the compound may also undergo similar nucleophilic addition reactions, potentially leading to the formation of sigma-complexes and subsequent reaction products depending on the nucleophile and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be predicted using computational tools. For example, a series of isoxazolyl-aryl-methanones were assessed for molecular properties prediction, drug-likeness, lipophilicity, and solubility parameters using various software programs . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate. The presence of dichloro substituents in the compound of interest may affect its lipophilicity and solubility, which in turn can influence its bioavailability and pharmacokinetics.
科学的研究の応用
Electrochemical Properties
- The electrochemical properties of dicarboximide-type pesticides, which include compounds with structures similar to 5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile, have been studied. These studies focus on the reduction mechanism in different solvents and the identification of reaction products through electrochemical methods and GC/MS (Pospíšil et al., 1999).
Photomodification and Characterization of Polymers
- Research has been conducted on the photomodification and characterization of homo- and copolymers with pendant groups similar in structure to the compound . This includes investigating photochemically induced crosslinking and modification of these polymers (Darkow et al., 1997).
Synthesis and Antibacterial Activity
- The compound's related structures have been synthesized and evaluated for their antibacterial activity. This includes the study of compounds like 5-[(E)-2-arylvinyl]pyrazoles and their potent activity against gram-positive bacteria (Tanitame et al., 2005).
Electrochemical Doping and Electrical Properties
- There is research on the synthesis of novel electrochemically-doped vinyl polymers containing pendant groups. This involves studying their electrical and electrochromic properties, which could have applications in materials science and engineering (Imae et al., 1997).
Reaction Mechanisms with Vinylcarbenoids
- Studies have been conducted on the reaction mechanisms involving vinylcarbenoids, exploring the formation of various compounds through these reactions (Hamaguchi et al., 2000).
Metal-carbonyl-induced Reactions
- Research includes the study of metal-carbonyl-induced reactions of isoxazoles and related structures, focusing on ring cleavage and reduction mechanisms (Nitta & Kobayashi, 1985).
特性
IUPAC Name |
5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl4N3O/c19-10-6-11(20)8-12(7-10)24-5-4-16-13(9-23)18(25-26-16)17-14(21)2-1-3-15(17)22/h1-8,24H/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOZVZSUNBNUCP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)/C=C/NC3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)


![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)

![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)
![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)



![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)
